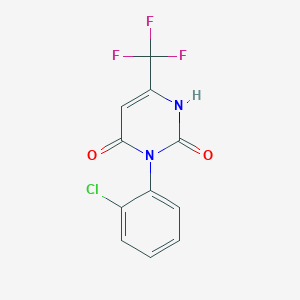

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Description

3-(2-Chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a 2-chlorophenyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 6. This scaffold is part of a broader class of heterocyclic compounds with diverse biological and industrial applications, including herbicides, antiviral agents, and enzyme inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-chlorophenyl moiety may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name |

3-(2-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIZYPVEFJZGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 2-chlorobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method involves the use of trifluoromethylation agents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinedione oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines, including 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, exhibit promising anticancer properties. In vitro tests have shown that certain derivatives can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), A549 (lung cancer).

- Results : Some compounds displayed moderate anticancer activity at concentrations as low as 5 μg/ml, although they were less potent than established chemotherapeutic agents like doxorubicin .

Antifungal and Insecticidal Properties

The compound has also been evaluated for its agricultural applications, particularly as an antifungal and insecticidal agent:

- Antifungal Activity : Compounds derived from the trifluoromethyl pyrimidine structure showed significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain derivatives exhibited inhibition rates exceeding 96% at 50 μg/ml, comparable to or better than commercial fungicides like tebuconazole .

- Insecticidal Activity : The synthesized compounds demonstrated moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda, although their efficacy was lower than that of standard insecticides .

Synthesis and Characterization

A recent study synthesized a series of novel trifluoromethyl pyrimidine derivatives through four-step reactions. The characterization of these compounds was performed using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). The yields varied between 20.2% to 60.8%, indicating a feasible synthetic route for generating biologically active compounds .

Comparative Analysis of Biological Activities

A comparative analysis was conducted to evaluate the biological activities of various trifluoromethyl pyrimidine derivatives. The results indicated that while some compounds exhibited excellent antifungal properties, their insecticidal activities were generally moderate. This highlights the potential for optimizing these compounds for specific agricultural uses .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values (e.g., XLogP3 = 2.1 for a related compound in ), enhancing membrane permeability. Alkyl substituents (e.g., propyl in ) further boost lipophilicity but may reduce solubility .

- Thermal Stability : Melting points vary with substituents; for example, Bromacil melts at 158–160°C, while arylthio derivatives () melt between 130–210°C. The target compound’s aromatic substituent likely increases thermal stability .

Pharmacological Potential

- Anticancer Activity : Uracil derivatives with lipophilic tails (e.g., PSB-17365 in ) show potent GPR84 agonism (EC₅₀ = 2.5 nM). The target compound’s 2-chlorophenyl group may mimic these effects .

- Antioxidant Activity: Pyrimidinedione-furanose hybrids () exhibit antioxidant properties, suggesting that the trifluoromethyl group could enhance radical scavenging .

Biological Activity

The compound 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a member of the pyrimidinedione class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H6ClF3N2O2

- Molecular Weight : 288.63 g/mol

- CAS Number : 353292-92-9

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit the activity of certain enzymes such as branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

- The compound's structure allows for effective binding in the active sites of these enzymes, leading to reduced enzymatic activity and potential therapeutic effects against tumors.

- Antitumor Activity :

- Modulation of Cellular Pathways :

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor effects of This compound on various cancer models. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several tumor cell lines.

- Mechanistic Insights : The study utilized X-ray crystallography to elucidate binding interactions at the molecular level, confirming effective inhibition of target enzymes involved in tumor growth .

Table 2: IC50 Values Against Tumor Cell Lines

Structure-Activity Relationship (SAR)

The structural modifications of the pyrimidinedione framework significantly influence its biological activity. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, and how can reaction yields be improved?

- Methodology : Synthesis typically involves condensation of substituted phenyl precursors with trifluoromethyl-containing intermediates. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2-chlorophenylboronic acid and halogenated pyrimidinedione intermediates can enhance regioselectivity . Reaction optimization includes:

- Temperature control (e.g., 80–100°C in 1,4-dioxane/water mixtures) to balance yield and purity.

- Use of sodium carbonate or ammonium hydroxide to adjust pH and stabilize intermediates.

- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluents) to isolate high-purity products (69–81% yields reported for analogous compounds) .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) and trifluoromethyl signals (δ 120–125 ppm in 13C). Substituent positions are confirmed via coupling patterns (e.g., para vs. ortho substitution) .

- HRMS-ESI(−) : Validate molecular weight (e.g., calculated vs. observed m/z for C11H6ClF3N2O2).

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., tetrahedral geometry at the pyrimidinedione core, as seen in related structures) .

Q. What preliminary biological screening assays are recommended for this compound?

- Screening Pipeline :

- Enzyme inhibition : Test against HIV-1 reverse transcriptase (RT) or lumazine synthase, given structural similarities to pyrimidinedione-based inhibitors (IC50 determination via fluorescence-based assays) .

- Cytotoxicity : Evaluate in human cell lines (e.g., HEK293, HepG2) using MTT assays at concentrations ≤100 µM to assess therapeutic index .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen substitution) influence bioactivity?

- SAR Insights :

- Chlorophenyl position : Ortho-substitution (2-chlorophenyl) enhances steric hindrance, potentially improving binding to hydrophobic enzyme pockets (e.g., HIV RT non-nucleoside binding pocket) .

- Trifluoromethyl group : Increases metabolic stability and electron-withdrawing effects, modulating enzyme affinity. Compare with bromo or methyl analogs (e.g., 5-bromo-6-(trifluoromethyl) derivatives show reduced activity vs. chloro-substituted counterparts) .

- Advanced synthesis : Introduce heterocyclic moieties (e.g., thienyl, purinyl) via N-1 or C-6 substitutions to explore antiviral or anticancer activity .

Q. How can contradictions in biological data (e.g., divergent IC50 values across studies) be resolved?

- Validation Strategies :

- Replicate assays under standardized conditions (e.g., buffer pH, temperature, enzyme lot).

- Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics.

- Perform molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses .

- Case Study : Discrepancies in HIV-1 RT inhibition may arise from enzyme conformational flexibility; use cryo-EM or X-ray co-crystallography to visualize binding interactions .

Q. What are the metabolic pathways and degradation products of this compound?

- Metabolic Profiling :

- In vitro : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for dechlorination, hydroxylation, or glutathione adducts.

- Degradation : Photolysis under UV light (254 nm) generates trifluoroacetic acid derivatives, as seen in related pyrimidinediones .

- Biosynthetic relevance : Compare with riboflavin pathway intermediates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) to identify potential cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.